molecular formula C16H19BrN2O3S2 B2392004 5-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-SULFONAMIDE CAS No. 1428357-62-3

5-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-SULFONAMIDE

Cat. No.: B2392004
CAS No.: 1428357-62-3
M. Wt: 431.36
InChI Key: HMNJQGVMHFHNGQ-UHFFFAOYSA-N
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Description

5-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-SULFONAMIDE is a complex organic compound that features a bromine atom, a dihydrobenzofuran moiety, a dimethylamino group, and a thiophene-2-sulfonamide structure. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-SULFONAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Bromination: Introduction of the bromine atom to the thiophene ring.

    Formation of the Dihydrobenzofuran Moiety: This can be achieved through cyclization reactions.

    Attachment of the Dimethylamino Group: This step often involves nucleophilic substitution reactions.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production of such compounds would require optimization of reaction conditions to ensure high yield and purity. This might involve:

  • Use of catalysts to speed up reactions.
  • Control of temperature and pressure conditions.
  • Purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the bromine atom or the sulfonamide group.

    Substitution: The bromine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the bromine atom.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives: The compound can be used as a starting material for synthesizing various derivatives with potential biological activities.

Biology

    Biological Activity Studies: Compounds with similar structures are often studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

    Drug Development: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: The compound might find applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-SULFONAMIDE would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(methylamino)ethyl)thiophene-2-sulfonamide
  • 5-chloro-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)thiophene-2-sulfonamide

Uniqueness

The unique combination of functional groups in 5-BROMO-N-[2-(2,3-DIHYDRO-1-BENZOFURAN-5-YL)-2-(DIMETHYLAMINO)ETHYL]THIOPHENE-2-SULFONAMIDE may confer specific biological activities or chemical reactivity that distinguishes it from similar compounds.

Properties

IUPAC Name

5-bromo-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN2O3S2/c1-19(2)13(11-3-4-14-12(9-11)7-8-22-14)10-18-24(20,21)16-6-5-15(17)23-16/h3-6,9,13,18H,7-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNJQGVMHFHNGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C1=CC=C(S1)Br)C2=CC3=C(C=C2)OCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN2O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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